molecular formula C9H8BrN3 B2662469 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile CAS No. 2034285-34-0

1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile

Cat. No. B2662469
CAS RN: 2034285-34-0
M. Wt: 238.088
InChI Key: XJGPYCMVLZXOOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .


Molecular Structure Analysis

The InChI code for 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile is 1S/C9H8BrN3.ClH/c10-7-1-2-8 (13-3-7)9 (4-11)5-12-6-9;/h1-3,12H,5-6H2;1H . The molecular weight is 238.088.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile are not available, azetidines in general have been used in various chemical reactions. For instance, they have been used in Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons . They have also been used in Hiyama cross-coupling reactions with arylsilanes .


Physical And Chemical Properties Analysis

The physical form of 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

A study reported the synthesis of (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine and evaluated its antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013). This highlights the compound's potential in developing new antimicrobial agents.

Antimicrobial Activities

The antimicrobial potential of novel compounds derived from similar structures has been explored extensively. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives exhibited significant antimicrobial activity against a variety of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating the structural analogs' broad spectrum of antibacterial properties (Bogdanowicz et al., 2013).

Antiprotozoal and Antiviral Activities

The compound's derivatives have shown promising antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense (T.b.r.), with IC50 values between 7 and 38nM, suggesting potential for treating diseases caused by protozoan parasites (Ismail et al., 2008). Another study focused on synthesizing analogs to investigate the influence of various substituents on antiviral activity, showing that certain derivatives were effective inhibitors of human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1), highlighting the compound's relevance in antiviral research (Renau et al., 1996).

Chemical Transformations and Synthetic Methodologies

Research has also focused on the compound's role in chemical transformations, such as the solvent-controlled selective transformation of 2-bromomethyl-2-methylaziridines to functionalized aziridines and azetidines, demonstrating the compound's utility in organic synthesis and the development of novel synthetic methodologies (Stankovic et al., 2012).

Safety and Hazards

The safety information for 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-1-2-9(12-4-8)13-5-7(3-11)6-13/h1-2,4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGPYCMVLZXOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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